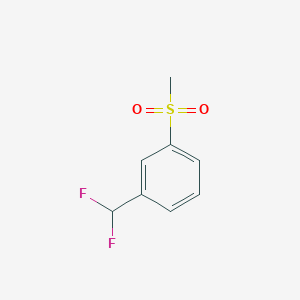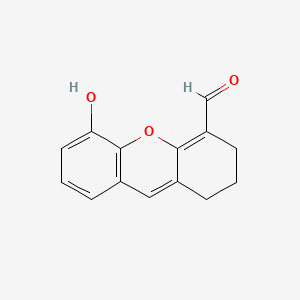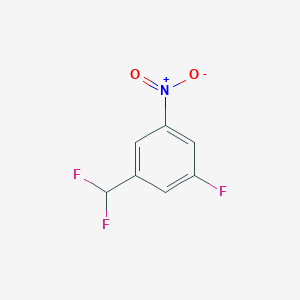
1-(Difluoromethyl)-3-fluoro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-fluoro-5-nitrobenzene is a fluorinated aromatic compound characterized by the presence of a difluoromethyl group, a fluorine atom, and a nitro group on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-3-fluoro-5-nitrobenzene can be synthesized through several methods, including:
Direct fluorination: Treating benzene with difluoromethylating agents and subsequent nitration.
Multistep synthesis: Starting with a benzene derivative, introducing the difluoromethyl group, followed by fluorination and nitration steps.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. These methods may involve continuous flow reactors, advanced catalysts, and stringent control of reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different functional properties.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions may use strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve strong bases.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, alkylated products.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-fluoro-5-nitrobenzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)-3-fluoro-5-nitrobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and binding affinity to biological targets, potentially influencing metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-3-fluoro-5-nitrobenzene is compared with other similar compounds, such as:
1-(Difluoromethyl)-3-fluoro-4-nitrobenzene: Similar structure but different position of nitro group.
1-(Difluoromethyl)-2-fluoro-5-nitrobenzene: Different position of fluorine atom.
1-(Difluoromethyl)-3-fluoro-5-chlorobenzene: Similar fluorination but different substituent.
These compounds share structural similarities but exhibit unique chemical and biological properties due to variations in their substituents and positions.
Propriétés
Formule moléculaire |
C7H4F3NO2 |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4F3NO2/c8-5-1-4(7(9)10)2-6(3-5)11(12)13/h1-3,7H |
Clé InChI |
JRQUPPMRQIWAIR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


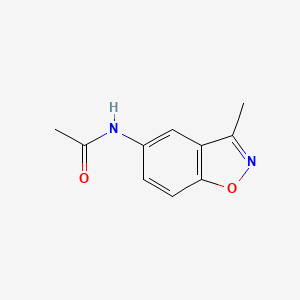
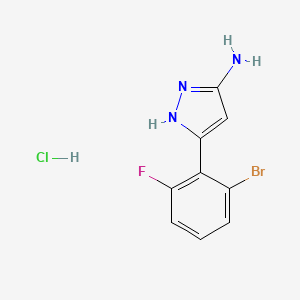
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
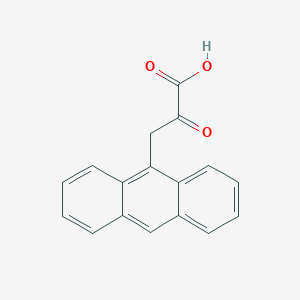
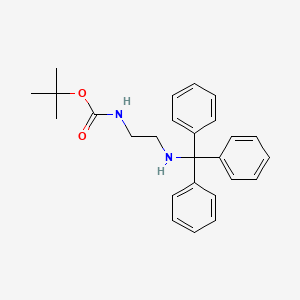

![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)


![1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone](/img/structure/B15336364.png)
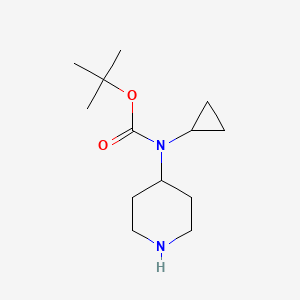
![(2S,4S)-4-[[(E)-4-Bromo-2-buten-1-yl]oxy]-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B15336375.png)
